tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate
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Overview
Description
Tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate is a synthetic organic compound with a complex structure that includes a tert-butyl carbamate group, a bromophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate and 4-bromophenyl imidazole as starting materials. The reaction is often catalyzed by palladium complexes and conducted under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, forming biaryl compounds when reacted with boronic acids.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing and Reducing Agents: Employed to modify the imidazole ring.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives and biaryl compounds, which can be further utilized in different applications .
Scientific Research Applications
Tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the imidazole ring.
Tert-butyl N-(4-bromobutyl)carbamate: Similar structure but with a different alkyl chain.
Uniqueness
Tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate is unique due to the presence of both the imidazole ring and the bromophenyl group, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-[5-(4-bromophenyl)-1H-imidazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)18-12-16-8-11(17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVSOIYMEDMSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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